N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural framework, which includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, a methoxyphenyl group, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine and pyrrole derivatives.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2-methoxyphenyl ethyl chloride and a suitable catalyst.
Formation of the carboxamide group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide: shares structural similarities with other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and polarizable electronic structures.
Aryl halide derivatives: These compounds are often used in complex synthesis and can be compared for their reactivity and functional group compatibility.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications. Its combination of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a methoxyphenyl group and a carboxamide functional group provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-16(20(26)22-11-10-14-7-3-4-8-17(14)28-2)13-15-19(24)23-18-9-5-6-12-25(18)21(15)27/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |
InChI Key |
KDLHTBZLJWNCJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCC4=CC=CC=C4OC |
Origin of Product |
United States |
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